molecular formula C18H14NO4P B088406 4-Nitrophenyl diphenylphosphinate CAS No. 10259-20-8

4-Nitrophenyl diphenylphosphinate

Cat. No.: B088406
CAS No.: 10259-20-8
M. Wt: 339.3 g/mol
InChI Key: DQBVHFNRUKVDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl diphenylphosphinate is a phosphinate ester compound valued in biochemical and mechanistic research. Its primary research application is as a model substrate for investigating nucleophilic substitution reactions, particularly in studies focusing on reaction mechanisms and kinetics . Researchers utilize this compound to explore the "α-effect," a phenomenon where nucleophiles with lone-pair electrons adjacent to the nucleophilic site (α-nucleophiles) exhibit reactivities greater than predicted by their basicity alone . Studies have shown its reactivity with various α-nucleophiles, such as N-methyl-4-methoxy benzohydroxamate ion, to understand solvent effects and transition state stabilization in different media, including dimethylsulfoxide (DMSO) and acetonitrile-water mixtures . Furthermore, its reactions have been examined in non-ionic micellar systems to study kinetic salt effects and the behavior of reactions in membrane-mimetic environments . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10259-20-8

Molecular Formula

C18H14NO4P

Molecular Weight

339.3 g/mol

IUPAC Name

1-diphenylphosphoryloxy-4-nitrobenzene

InChI

InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI Key

DQBVHFNRUKVDBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

4-nitrophenyl-DPP
O-4-(nitrophenyl)diphenyl phosphinate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Nitrophenyl Diphenylphosphinate

Established Synthetic Pathways for 4-Nitrophenyl Diphenylphosphinate (B8688654)

The synthesis of 4-nitrophenyl diphenylphosphinate is primarily achieved through the esterification of diphenylphosphinic acid with 4-nitrophenol (B140041). This reaction forms the basis of its most common preparative route.

Synthesis from Diphenylphosphinic Acid and 4-Nitrophenol

The principal method for synthesizing this compound involves the reaction between diphenylphosphinic acid and 4-nitrophenol. ontosight.ai This condensation reaction results in the formation of the phosphinate ester bond, linking the diphenylphosphinyl group to the 4-nitrophenyl moiety. The reaction is typically carried out in a suitable organic solvent. The general chemical equation for this synthesis is:

(C₆H₅)₂P(O)OH + HOC₆H₄NO₂ → (C₆H₅)₂P(O)OC₆H₄NO₂ + H₂O

This direct esterification requires activation of the carboxylic acid or the alcohol to proceed efficiently.

Role of Coupling Agents in Phosphinate Esterification

To facilitate the esterification of diphenylphosphinic acid, coupling agents are frequently employed. ontosight.ai These reagents activate the phosphinic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. A commonly used coupling agent for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). ontosight.ai DCC reacts with diphenylphosphinic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with 4-nitrophenol to yield the desired this compound and dicyclohexylurea (DCU) as a byproduct.

The use of coupling agents like DCC is a cornerstone of modern synthetic chemistry for the formation of ester bonds under mild conditions.

Abridged Synthetic Approaches to this compound

Alternative, more direct synthetic strategies for preparing phosphinate esters, including this compound, have been developed. One such efficient method is the Atherton–Todd-like reaction. This approach involves the reaction of diphenylphosphine (B32561) oxide with an alcohol in the presence of a base and a halogenating agent. A metal-free version of this reaction uses perfluoroalkanosulfonyl fluoride (B91410) in the presence of triethylamine (B128534) to afford the corresponding diphenylphosphinate esters in moderate to good yields. lookchem.com This protocol is advantageous due to the use of non-toxic and stable reagents. lookchem.com

Synthesis of Analogues and Derivatives

The core structure of this compound can be modified to produce a wide array of analogues and derivatives with varying electronic and steric properties. These modifications are crucial for tuning the compound's reactivity and physical characteristics.

Preparation of Substituted Phenyl Diphenylphosphinates

The synthesis of substituted phenyl diphenylphosphinates can be achieved by reacting diphenylphosphinic acid or its derivatives with substituted phenols. For instance, the preparation of various substituted phenyl esters, such as those derived from 4-iodobenzoic acid and 6-bromonicotinic acid, has been reported. nih.gov These reactions often involve an initial esterification to form the corresponding 4-nitrophenyl (PNP) or 2,3,5,6-tetrafluorophenyl (TFP) esters, which can then be further modified. nih.gov The PNP esters, in particular, have been noted for their high yields and ease of purification through recrystallization. nih.gov

Table 1: Synthesis of Substituted Phenyl Esters

Starting Acid Phenol Product Yield
4-Iodobenzoic acid 4-Nitrophenol 4-Nitrophenyl 4-iodobenzoate High
6-Bromonicotinic acid 4-Nitrophenol 4-Nitrophenyl 6-bromonicotinate High
4-Iodobenzoic acid 2,3,5,6-Tetrafluorophenol 2,3,5,6-Tetrafluorophenyl 4-iodobenzoate ---
6-Bromonicotinic acid 2,3,5,6-Tetrafluorophenol 2,3,5,6-Tetrafluorophenyl 6-bromonicotinate ---

Chromatographic Characteristics and Enantiomeric Separations of Organophosphinates

Organophosphinates, including derivatives of this compound, often possess a chiral phosphorus center, leading to the existence of enantiomers. The separation of these enantiomers is critical for studying their stereospecific properties and biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. nih.govnih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP. khanacademy.org Polysaccharide-based CSPs are commonly used for the enantioseparation of organophosphorus compounds. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol in normal-phase chromatography, and the column temperature can significantly influence the retention and resolution of the enantiomers. nih.gov The goal is often to achieve baseline resolution, which allows for the accurate quantification of each enantiomer. nih.gov

Utility in Advanced Organic Synthesis Reagent Preparation

As a Precursor for Phosphorus-Containing Compounds

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available literature, its preparation can be logically deduced from standard organophosphorus chemistry. The most common and direct route involves the reaction of diphenylphosphinic chloride with 4-nitrophenol in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

The true synthetic utility of this compound lies in its subsequent reactions where the diphenylphosphinyl moiety is transferred to a nucleophile, leading to the formation of new phosphorus-carbon, phosphorus-nitrogen, or phosphorus-oxygen bonds. This makes it a key intermediate for accessing a range of valuable phosphorus-containing molecules.

One important class of compounds that can be synthesized from this compound are substituted diphenylphosphine oxides. The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would lead to the displacement of the 4-nitrophenoxy group and the formation of a new P-C bond, yielding a tri-substituted phosphine (B1218219) oxide.

ReactantProductReaction Type
Grignard Reagent (R-MgX)R-P(O)Ph₂Nucleophilic Substitution
Organolithium Reagent (R-Li)R-P(O)Ph₂Nucleophilic Substitution
Amine (R₂NH)R₂N-P(O)Ph₂Nucleophilic Substitution
Alcohol (R'OH)R'O-P(O)Ph₂Nucleophilic Substitution
Table 1: Potential transformations of this compound as a precursor.

Applications in Phosphinyl Group Transfer Reagents

The primary application of this compound in advanced organic synthesis is as a phosphinyl group transfer reagent. The 4-nitrophenoxide is an excellent leaving group, facilitating the attack of various nucleophiles at the phosphorus center. This process, known as phosphinylation, is crucial for the introduction of the diphenylphosphinyl group (-P(O)Ph₂) into organic molecules.

Studies on the reactions of p-nitrophenyl diphenyl phosphinate with nucleophiles such as hydroxide (B78521) and fluoride ions have provided insights into its reactivity, showing that the reactions can be influenced by the reaction medium, such as the presence of micelles. nih.gov The general principle of these transfer reactions involves the nucleophilic attack on the phosphorus atom, leading to a pentacoordinate intermediate or transition state, followed by the departure of the 4-nitrophenoxide anion.

The efficiency of this compound as a phosphinylating agent is analogous to the well-established use of 4-nitrophenyl esters in peptide synthesis for forming amide bonds. wikipedia.org The electron-withdrawing nature of the nitro group at the para position of the phenyl ring significantly increases the acidity of the corresponding phenol, making the 4-nitrophenoxide a stable and good leaving group.

Phosphinylation of Amines and Alcohols:

This compound can be effectively used for the phosphinylation of primary and secondary amines to yield the corresponding phosphinic amides. Similarly, the reaction with alcohols in the presence of a base affords phosphinic esters. These reactions are typically carried out under mild conditions and demonstrate the versatility of the reagent.

NucleophileProductProduct Class
Primary Amine (RNH₂)RNH-P(O)Ph₂Phosphinic Amide
Secondary Amine (R₂NH)R₂N-P(O)Ph₂Phosphinic Amide
Alcohol (R'OH)R'O-P(O)Ph₂Phosphinic Ester
Table 2: Examples of Phosphinyl Group Transfer Reactions.

The resulting phosphinic amides and esters are themselves important classes of organophosphorus compounds with applications in medicinal chemistry, materials science, and as ligands in catalysis.

Reaction Mechanisms and Kinetics of 4 Nitrophenyl Diphenylphosphinate Transformations

Nucleophilic Substitution Reactions at the Phosphorus Center

The central theme of 4-nitrophenyl diphenylphosphinate's reactivity revolves around nucleophilic substitution at the phosphorus atom. This process is pivotal in understanding the broader context of phosphoryl group transfer reactions, which are fundamental in many biological and synthetic chemical processes.

Aminolysis, the reaction with amines, serves as a powerful tool to probe the mechanistic details of these substitution reactions. The nature of the amine, whether it is a primary or secondary amine, significantly impacts the kinetics and the mechanistic route the reaction follows.

Kinetic studies on the aminolysis of 4-nitrophenyl diphenylphosphinate (B8688654) in aqueous solutions have revealed distinct differences between reactions involving primary and secondary amines. For instance, in reactions of O-4-nitrophenyl thionobenzoate with primary amines, the plots of the observed pseudo-first-order rate constant (kobs) versus amine concentration are linear. nih.gov This linearity suggests a more straightforward reaction pathway.

In contrast, for reactions with all acyclic secondary amines studied, the plot of kobs versus amine concentration shows an upward curvature. nih.gov This curvature is indicative of a more complex mechanism, suggesting that the reaction proceeds through at least two intermediates: a zwitterionic addition intermediate and its deprotonated anionic form. nih.gov The microscopic rate constants (k1, k-1, k2, and k3) have been determined for these reactions, providing a detailed picture of the individual steps involved. nih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are instrumental in elucidating reaction mechanisms. For the aminolysis of this compound with primary and secondary amines in water, linear Brønsted-type plots are observed with a βnuc value of approximately 0.5 ± 0.1. This value suggests a concerted mechanism where bond formation and bond fission occur in a single step.

In the case of the aminolysis of O-4-nitrophenyl thionobenzoate with primary amines, the slope of the Brønsted-type plot (βnuc) decreases from 0.77 to 0.17 as the basicity of the amine increases. nih.gov This change in βnuc indicates a shift in the rate-determining step, from the breakdown of the intermediate for less basic amines to the formation of the intermediate for more basic amines. nih.gov

Reactionβnuc ValueImplied Mechanism
Aminolysis of this compound with Primary and Secondary Amines in H2O~0.5 ± 0.1Concerted
Aminolysis of O-4-Nitrophenyl Thionobenzoate with Primary Amines (less basic)0.77Stepwise, breakdown of intermediate is rate-determining
Aminolysis of O-4-Nitrophenyl Thionobenzoate with Primary Amines (more basic)0.17Stepwise, formation of intermediate is rate-determining

The nature of the amine, specifically whether it is primary or secondary, has a profound effect on the reaction mechanism. For the aminolysis of O-4-nitrophenyl thionobenzoate, the rate constant for the initial addition of the amine (k1) is larger for primary amines than for isobasic acyclic secondary amines. nih.govacs.org Conversely, the rate constant for the reverse reaction (k-1) is much larger for secondary amines. nih.govacs.org

Furthermore, the reactivity of amines is influenced by their basicity. As the pKa of the conjugate acid of the amine decreases, the second-order rate constant (kN) for the reaction of 4-nitrophenyl nicotinate (B505614) also decreases. This highlights the strong dependence of reactivity on the nucleophilic character of the amine.

A kinetic study on the aminolysis of X-substituted phenyl diphenylphosphinates showed that while weakly basic primary amines are less reactive than secondary amines of similar basicity, the highly basic ethylamine (B1201723) is about twice as reactive as piperidine, despite being less basic. nih.gov This suggests that factors other than basicity alone can influence reactivity.

In many nucleophilic substitution reactions, the expulsion of the leaving group can be the rate-determining step. For the reactions of 4-nitrophenyl benzoate (B1203000) with a series of cyclic secondary amines, a linear Brønsted-type plot with a βnuc value of 0.81 suggests that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group from the zwitterionic intermediate is the rate-determining step.

Similarly, for the aminolysis of 4-nitrophenyl nicotinate and isonicotinate, the Brønsted-type plots are linear with high βnuc values (0.90 and 0.92, respectively), also indicating a stepwise mechanism with the leaving group expulsion being rate-determining.

However, for the aminolysis of this compound, the lower βnuc value of around 0.5 points towards a concerted mechanism where the leaving group is expelled in the same step as the nucleophilic attack. This is further supported by studies on the reactions of X-substituted phenyl diphenylphosphinates with ethylamine, which yield a linear Brønsted-type plot with a βlg (leaving group) value of -0.81, typical for concerted reactions. nih.gov

The nature of the solvent can significantly influence the reaction mechanism. For instance, the aminolysis of certain carbonate esters in an aqueous ethanol (B145695) solution proceeds through a stepwise mechanism. researchgate.net However, in a solvent mixture of 20 mol% DMSO and 80 mol% water, the same reactions show different kinetic behavior, highlighting the strong influence of the reaction medium. researchgate.net

In the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates, a change of solvent from water to acetonitrile (B52724) can destabilize the zwitterionic tetrahedral intermediate to such an extent that a stepwise reaction is forced into a concerted one. nih.gov The aminolysis of X-substituted phenyl diphenylphosphinates in a mixture of 80 mol % H2O and 20 mol % dimethyl sulfoxide (B87167) has been shown to proceed through a concerted mechanism. nih.gov The use of acetonitrile as a solvent has also been noted in studies of the aminolysis of p-nitrophenyl diphenylphosphinate. researchgate.net

Hydrolysis Reactions

The hydrolysis of this compound, a reaction involving the cleavage of the phosphorus-oxygen bond to the phenoxy leaving group, has been a subject of detailed kinetic and mechanistic study. The rate and pathway of this transformation are highly dependent on the pH of the solution, exhibiting distinct behaviors under acidic and alkaline conditions.

The hydrolysis of this compound in acidic environments displays complex kinetics, characterized by both acid-catalyzed and acid-inhibited pathways. acs.org The reaction's pH-rate profile shows that the observed rate of hydrolysis is not a simple linear function of acid concentration.

In moderately acidic solutions, the reaction is subject to acid catalysis. This is attributed to the protonation of the phosphoryl oxygen atom of the phosphinate ester. This protonation increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by a water molecule. The transition state for this pathway involves the protonated substrate.

Under alkaline conditions, the hydrolysis of this compound proceeds via nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the phosphorus center. nih.govscholaris.ca The reaction exhibits first-order kinetics with respect to the concentration of the hydroxide ion. researchgate.net The second-order rate constant for this reaction is significantly influenced by the solvent composition, with reactivity increasing dramatically in mixtures of dimethyl sulfoxide (DMSO) and water compared to water alone. scholaris.ca

The mechanism of alkaline hydrolysis is generally considered to be a concerted process or a stepwise process with a very short-lived intermediate. scholaris.caresearchgate.net In this pathway, the hydroxide ion attacks the phosphorus atom, leading to the formation of a pentacoordinate transition state or intermediate. The expulsion of the 4-nitrophenoxide leaving group then follows. The stability of this leaving group, due to the electron-withdrawing nitro group, facilitates the reaction.

The kinetic data for the alkaline hydrolysis of related esters suggest that the rate-determining step involves the formation of the addition intermediate, rather than the expulsion of the leaving group. researchgate.net This is supported by studies on similar systems where modifications to the electrophilic center influence the stability of the intermediate and can shift the mechanism from concerted to stepwise. researchgate.net

The transfer of the diphenylphosphinyl group from this compound to a nucleophile is a fundamental process in its hydrolysis. Both water and the hydroxide ion can act as nucleophiles, but their reactivity and roles differ significantly.

The hydroxide ion is a much more potent nucleophile than water. This is reflected in the dramatically higher rate of alkaline hydrolysis compared to the neutral or acid-catalyzed hydrolysis where water is the primary nucleophile. For instance, the second-order rate constant for the reaction with hydroxide is orders of magnitude greater than the first-order rate constant for the reaction with water. nih.gov

Reactions with Aryloxides and Other Oxygen Nucleophiles

Beyond hydrolysis, this compound readily reacts with other oxygen nucleophiles, such as aryloxide ions. These reactions provide further insight into the mechanisms of phosphyl transfer.

The reaction of this compound with a series of aryloxide ions in aqueous or mixed aqueous-organic solutions has been investigated to elucidate the nature of the transition state. rsc.org These reactions are believed to proceed through a concerted mechanism, where the formation of the new phosphorus-oxygen bond and the cleavage of the old one occur in a single step, without the formation of a stable intermediate. nih.gov

A powerful tool for investigating the mechanism of these reactions is the Brønsted-type plot, which correlates the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the nucleophilic aryloxide. rsc.orgnih.gov For the reaction of this compound with phenoxides, these plots can provide information about the degree of bond formation in the transition state. rsc.org

The slope of the Brønsted plot, known as the Brønsted coefficient (β_nuc), quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. A higher β_nuc value suggests a greater degree of bond formation between the nucleophile and the phosphorus center in the transition state. Studies on related systems, such as the reactions of phenyl and 4-nitrophenyl chlorothionoformates with phenoxide ions, have yielded linear Brønsted plots with β values around 0.5, which is consistent with a concerted mechanism. nih.gov For the reactions of anilines with 4-nitrophenyl carbonates, a related system, the Brønsted-type plot for the reaction with 4-nitrophenyl 4-nitrophenyl carbonate (BNPC) gives a β value of 0.65, which is considered to be at the upper limit for a concerted mechanism. nih.gov

Interestingly, for the reaction of this compound with phenoxides in a dimethyl sulfoxide-water mixture, it has been shown that different methodologies for constructing the Brønsted-type plot can lead to either curved or linear plots. rsc.org This highlights the complexity of interpreting these plots and the subtle mechanistic details they can reveal. A split or curved Brønsted plot can sometimes indicate a change in the rate-determining step or a difference in the transition state structures for different groups of nucleophiles. frontiersin.org

Solvent and Solvation Effects on Reactivities

The reactivity of this compound is significantly influenced by the solvent environment. The polarity of the solvent plays a crucial role in the rates of nucleophilic substitution reactions. Contrary to typical SN2 reactions at carbon centers, reactions of phosphinates like this compound with negatively charged nucleophiles tend to be slower in less polar solvents compared to water. nih.gov This phenomenon is attributed to the intricate balance of solvation effects on the ground state and the transition state.

In less polar organic solvents, the desolvation of the ground state of the nucleophile and the substrate can lead to a significant rate acceleration. nih.gov For instance, the hydrolysis of p-nitrophenyl phosphate (B84403) dianion is accelerated by over 106 times in acetonitrile containing a small amount of water compared to pure water, an effect that is primarily entropic in origin. nih.gov However, for the reaction of this compound, the stabilization of the transition state and the weakening of the P-O bond due to reduced solvation are key factors. nih.gov

Studies in aqueous mixtures of organic solvents such as dimethyl sulfoxide (DMSO), dioxane, and acetonitrile have shown complex relationships between solvent composition and reaction rate. For the alkaline hydrolysis of related phosphate esters, the reaction rate often decreases initially with the addition of an organic cosolvent before increasing sharply at higher concentrations of the organic component. nih.gov This behavior highlights the competing effects of solvent polarity on the reactants and the transition state. The dispersion of charge in the transition state can be better stabilized by certain solvent mixtures than by pure water, leading to changes in the activation enthalpy (ΔH‡) and reaction rate. nih.gov

The choice of solvent can even alter the reaction mechanism. For example, changing the solvent from water to acetonitrile can switch the mechanism for the reaction of a phosphate monoanion from a concerted pathway to a stepwise process involving a metaphosphate intermediate. nih.gov While specific studies on this compound are part of a broader investigation into organophosphorus esters, the general principles of solvent effects on ground-state desolvation, transition-state stabilization, and mechanistic pathways are directly applicable. nih.govacs.org

Interactive Table: Effect of Solvent on Reaction Rates of Related Organophosphorus Esters

SubstrateNucleophile/ReactionSolvent SystemObserved Effect on RateReference
p-Nitrophenyl phosphate dianionHydrolysisAcetonitrile/Water>106 fold increase vs. pure water nih.gov
Bis(p-nitrophenyl) phosphateAlkaline HydrolysisAqueous DMSO/Dioxane/AcetonitrileInitial decrease, then sharp increase nih.gov
p-Nitrophenyl phosphorothioate (B77711) dianionHydrolysisAqueous DMSO>106 fold increase in 95% DMSO nih.gov
Dineopentyl phosphateHydrolysisCyclohexane/Acetone2 x 109 and 5 x 105 fold increase vs. water nih.gov
4-Nitrophenyl acetate (B1210297)Reaction with hydroxamatesAqueous DMSO/DMF/Dioxane/AcetonitrileComplex, non-linear dependencies researchgate.net

Theoretical and Computational Investigations of Reaction Pathways

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of this compound and related organophosphorus compounds. semanticscholar.orgresearchgate.net DFT calculations allow for the investigation of electronic structures, charge distributions, and the energetics of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. semanticscholar.org

DFT studies on similar systems, such as the hydrolysis of p-nitrophenyl phosphate, have been used to map out potential energy surfaces and characterize transition states. diva-portal.orgnih.gov These studies help to distinguish between different possible mechanisms, such as concerted (ANDN) and stepwise pathways. diva-portal.org For instance, DFT calculations can reveal whether a reaction proceeds through a more compact (associative) or expansive (dissociative) transition state. diva-portal.org

In the context of this compound, DFT can be employed to model the nucleophilic attack at the phosphorus center, the formation of the trigonal bipyramidal intermediate or transition state, and the departure of the 4-nitrophenoxide leaving group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Furthermore, DFT is used to analyze the electronic properties of the reacting species. For example, calculations of Mulliken charges can show how electron-withdrawing groups, like the nitro group in the 4-nitrophenyl moiety, increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. semanticscholar.org Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, which can then be correlated with experimental observations. semanticscholar.orgsapub.org

Potential Energy Surface (PES) Analysis for Hydrolysis

The potential energy surface (PES) provides a comprehensive landscape of the energy of a system as a function of the geometric coordinates of its atoms. For the hydrolysis of this compound, the PES is crucial for understanding the reaction mechanism. The minimum energy path (MEP) on the PES connects the reactants (this compound and water or hydroxide) to the products (diphenylphosphinic acid and 4-nitrophenol) via one or more transition states. sciepub.com

Computational studies on analogous systems, like the hydrolysis of p-nitrophenyl phosphate, have utilized PES analysis to explore the feasibility of different reaction pathways. diva-portal.orgnih.gov These analyses often map the energy as a function of key bond-forming and bond-breaking distances, such as the distance between the incoming nucleophile and the phosphorus atom and the distance between the phosphorus atom and the leaving group oxygen. diva-portal.org

The shape of the PES reveals whether the reaction proceeds through a concerted mechanism, where bond formation and cleavage occur simultaneously, or a stepwise mechanism involving a stable intermediate. For many phosphoryl transfer reactions, the PES suggests a concerted but asynchronous pathway, where the degree of bond formation and bond cleavage at the transition state can vary. diva-portal.org The analysis of the PES can also identify any intermediates, which correspond to local minima on the surface. sciepub.com

For the hydrolysis of this compound, the PES would be explored to locate the transition state structure. The characteristics of this transition state, such as its geometry and energy, are critical for understanding the reactivity of the compound. researchgate.net

Analysis of Transition State Structures and Energetics

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. ims.ac.jp Its structure and energy (the activation energy) determine the reaction rate. For the transformations of this compound, computational methods are vital for characterizing the transition state, as its transient nature makes direct experimental observation challenging. ims.ac.jprutgers.edu

DFT calculations are commonly used to optimize the geometry of the transition state and to calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. mdpi.com

For the hydrolysis or aminolysis of this compound, the transition state is expected to have a trigonal bipyramidal geometry around the phosphorus atom. The incoming nucleophile and the departing 4-nitrophenoxy group would occupy the axial positions. The analysis of the bond lengths and angles in the calculated transition state structure provides detailed mechanistic insights. For example, the relative lengths of the forming and breaking bonds indicate whether the transition state is early or late, and more associative or dissociative in character. nih.govnih.gov

The energetics of the transition state are also a key output of these computational studies. The calculated activation energy can be compared with experimental values obtained from kinetic studies to validate the computational model. diva-portal.org Furthermore, the relative energies of different possible transition states can be used to predict which reaction pathway is favored.

Conceptual DFT Analysis in Mechanistic Probing

Conceptual DFT provides a framework for understanding chemical reactivity based on fundamental electronic structure properties. nih.govnih.gov It uses descriptors derived from the variation of energy with respect to the number of electrons and the external potential to predict and rationalize chemical behavior.

Key conceptual DFT descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.

Fukui Functions (f(r)): Indicate the most likely regions for nucleophilic or electrophilic attack.

In the context of this compound transformations, conceptual DFT can be used to predict the sites of nucleophilic attack. The phosphorus atom is expected to be the primary electrophilic center. The analysis of Fukui functions can provide a more detailed picture of the local reactivity, highlighting the susceptibility of the P=O group to nucleophilic addition.

Conceptual DFT can also be used to analyze the charge transfer that occurs during the reaction. semanticscholar.org By examining the changes in the electronic properties of the reactants as they approach each other and form the transition state, a deeper understanding of the factors driving the reaction can be obtained. This approach has been successfully applied to a wide range of chemical reactions, including those of other organophosphorus compounds and peptides. nih.govnih.gov

Linear Free Energy Relationships (LFERs) and Transition State Characterization

Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for investigating reaction mechanisms and characterizing transition states. umn.eduseesaa.net They correlate the rate constants of a series of related reactions with an equilibrium constant or another rate constant, providing insights into the electronic and steric effects of substituents on reactivity.

For the reactions of this compound and related esters, LFERs can be established by systematically varying the substituents on the phenyl rings or the nucleophile and measuring the corresponding reaction rates. The slope of the resulting linear plot, known as the reaction constant (e.g., ρ in the Hammett equation or β in the Brønsted equation), provides information about the charge distribution in the transition state. seesaa.net

A positive ρ value for the reaction of a series of substituted phenyl diphenylphosphinates would indicate that electron-withdrawing groups accelerate the reaction, suggesting the development of negative charge at the reaction center in the transition state. umn.edu Conversely, a negative ρ value would imply the buildup of positive charge. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. seesaa.net

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile or the leaving group, are also highly informative. The Brønsted coefficient, β, provides a measure of the extent of bond formation or cleavage in the transition state. nih.gov For example, in a nucleophilic substitution reaction, a large βnuc value (typically > 0.5) suggests significant bond formation between the nucleophile and the electrophilic center in the transition state.

Studies on related systems, such as the reactions of phenyl and 4-nitrophenyl chlorothionoformates with phenoxide ions, have yielded linear Brønsted plots, supporting a concerted mechanism. nih.gov Similar analyses for this compound reactions would be invaluable for characterizing the nature of the transition state and distinguishing between different mechanistic possibilities.

Interactive Table: LFER Parameters for Reactions of Related Esters

Reaction SeriesLFER TypeReaction ConstantInterpretationReference
Alkaline hydrolysis of substituted ethyl benzoatesHammettρ > 0Buildup of negative charge in the transition state seesaa.net
Solvolysis of p-nitrophenyl chloroformateGrunwald-Winsteinl = 1.68, m = 0.46Bimolecular mechanism, sensitive to solvent nucleophilicity mdpi.com
Reactions of phenyl/4-nitrophenyl chlorothionoformates with phenoxidesBrønstedβ = 0.47-0.55Concerted mechanism with significant bond formation in TS nih.gov
Aminolysis of 4'-nitrophenyl 4-substituted benzoatesHammett-General-acid-catalyzed aminolysis of the unprotonated ester documentsdelivered.com

Hammett and Yukawa-Tsuno Correlations for Substituent Effects

The electronic influence of substituents on the reaction rates of aromatic compounds can be quantified using linear free-energy relationships, most notably the Hammett equation. The Hammett equation is expressed as:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

In reactions where a significant charge develops in the transition state that is in direct resonance with the substituent, the standard Hammett equation may fail to give a linear correlation. In such cases, the Yukawa-Tsuno equation is employed to account for the enhanced resonance effect. semanticscholar.org The Yukawa-Tsuno equation is a modification of the Hammett equation: semanticscholar.org

log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) or log(kₓ/k₀) = ρ(σ + r(σ⁻ - σ))

Here, r is the Yukawa-Tsuno parameter, which quantifies the extent of resonance stabilization in the transition state, and σ⁺ or σ⁻ are used for reactions involving electron-deficient or electron-rich centers, respectively. semanticscholar.org

Kinetic studies on the nucleophilic substitution reactions of compounds analogous to this compound, such as 4-nitrophenyl X-substituted benzoates, have demonstrated the utility of these correlations. For instance, in the reaction of 4-nitrophenyl X-substituted benzoates with various nucleophiles, Hammett plots have been shown to be linear, while in other cases, they exhibit downward concavity. chemrxiv.org This nonlinearity often suggests a change in the rate-determining step or significant resonance interactions. chemrxiv.org

For example, in the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, the Hammett plots were found to be nonlinear, with a larger ρ value for substrates with electron-donating groups and a smaller ρ value for those with electron-withdrawing groups. rsc.org However, the corresponding Yukawa-Tsuno plots showed excellent linear correlations, indicating that the nonlinearity in the Hammett plot was due to the stabilization of the ground state of the substrates with electron-donating groups through resonance. rsc.org

Table 1: Hammett and Yukawa-Tsuno Correlation Data for the Pyridinolysis of 2,4-Dinitrophenyl X-Substituted Benzoates

Substituent (X)σlog(k/k₀)
4-OCH₃-0.27-0.50
4-CH₃-0.17-0.30
H0.000.00
4-Cl0.230.25
3-NO₂0.710.70
4-NO₂0.780.80

This table presents hypothetical data for illustrative purposes based on general findings in the literature for similar systems.

Brønsted β Values as Probes for Transition State Structure

The Brønsted catalysis law provides a linear free-energy relationship that correlates the catalytic constant (k_cat) with the acidity (K_a) of a series of related catalysts for a specific reaction. The relationship is expressed as:

log(k_cat) = α log(K_a) + C or log(k_cat) = -β pK_a + C'

where α and β are the Brønsted coefficients. The β value, in particular, is a powerful tool for probing the structure of the transition state. It typically ranges from 0 to 1 and is interpreted as a measure of the extent of proton transfer in the rate-determining step. A β value close to 1 suggests a late transition state with significant bond formation to the nucleophile, while a value close to 0 indicates an early transition state.

In the context of the hydrolysis of 4-nitrophenyl esters, the Brønsted-type plot for the reaction with a series of nucleophiles can reveal details about the mechanism. For the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, linear Brønsted-type plots were obtained with βₙᵤ꜀ values ranging from 0.74 to 0.98. rsc.org These high β values suggest that the reaction proceeds through a stepwise mechanism where the second step, the departure of the leaving group, is the rate-determining step, and there is a significant degree of bond formation in the transition state. rsc.org

The magnitude of the Brønsted β value can also be influenced by the nature of the non-leaving group. For instance, the electronic nature of the substituent in the benzoyl moiety of benzoates can influence the degree of bond formation in the transition state. rsc.org

Table 2: Brønsted β Values for the Pyridinolysis of Substituted Phenyl Benzoates

Substrateβₙᵤ꜀
2,4-Dinitrophenyl Benzoate0.85
2,4-Dinitrophenyl 4-Methylbenzoate0.80
2,4-Dinitrophenyl 4-Chlorobenzoate0.90
2,4-Dinitrophenyl 4-Nitrobenzoate0.95

This table presents hypothetical data for illustrative purposes based on general findings in the literature for similar systems.

Deuterium (B1214612) Oxide Solvent Isotope Effects in Catalyzed Hydrolysis

The solvent isotope effect (SIE), determined by comparing the reaction rate in H₂O to that in D₂O (kH₂O/kD₂O), is a valuable tool for elucidating reaction mechanisms, particularly those involving proton transfer in the rate-determining step. A normal SIE (kH₂O/kD₂O > 1) is often indicative of a process where a O-H (or N-H, S-H) bond is broken in the transition state, as the corresponding O-D bond is stronger and thus harder to break. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can suggest a pre-equilibrium protonation or a change in the vibrational frequencies of the transition state.

In the catalyzed hydrolysis of esters like this compound, the SIE can help to distinguish between different catalytic mechanisms, such as general acid, general base, or nucleophilic catalysis. For example, in the hydrolysis of 4-nitrophenyl-β-D-glucoside, a normal solvent isotope effect of kH/kD = 1.5 was observed in the pH-independent region, which is indicative of general acid/base catalysis. chemrxiv.org In contrast, under mildly basic conditions, an inverse solvent isotope effect of k(HO⁻)/k(DO⁻) = 0.5 was observed, suggesting a bimolecular concerted mechanism. chemrxiv.org

The magnitude of the SIE can also provide information about the nature of the transition state. For the hydrolysis of some phosphate esters, the inverse isotope effect was found to gradually disappear with increasing hydroxide ion concentration, which was interpreted as evidence for nucleophilic attack by the deprotonated form of a functional group in the catalyst.

Table 3: Solvent Isotope Effects for the Hydrolysis of 4-Nitrophenyl Esters under Different Conditions

SubstrateConditionskH₂O/kD₂O
4-Nitrophenyl-β-D-glucosidepH-independent1.5 chemrxiv.org
4-Nitrophenyl-β-D-glucosideMildly basic0.5 chemrxiv.org
4-Nitrophenyl-β-D-glucosideStrongly basic0.6 chemrxiv.org
p-Nitrophenyl acetate (LpL catalyzed)-1.5-2.2 nih.gov
p-Nitrophenyl butyrate (B1204436) (LpL catalyzed)-1.5-2.2 nih.gov

This table presents data from studies on analogous systems to illustrate the range of observed solvent isotope effects.

Catalytic Aspects Involving 4 Nitrophenyl Diphenylphosphinate

General Base Catalysis in Phosphoryl Group Transfer

General base catalysis plays a crucial role in the hydrolysis of 4-Nitrophenyl diphenylphosphinate (B8688654). This process involves a base that facilitates the reaction by accepting a proton from the nucleophile, thereby increasing its reactivity.

Role of Imidazole (B134444) and Phosphate (B84403) Dianion in Catalysis

Imidazole and its derivatives have been identified as effective catalysts for the hydrolysis of phosphate esters. nih.govrsc.org In the context of 4-Nitrophenyl diphenylphosphinate, imidazole can act as a general base, enhancing the nucleophilicity of water. acs.org The reaction of imidazole with this compound is notably slow; however, its presence can be crucial in subsequent reaction steps, particularly when other nucleophiles like benzoate (B1203000) are involved. acs.org Kinetic evidence suggests that an anhydride (B1165640) intermediate can be formed with benzoate, and the subsequent addition of imidazole facilitates the completion of the reaction. acs.org

The phosphate dianion is another important species in phosphoryl transfer reactions. While direct studies on the catalysis of this compound hydrolysis by the phosphate dianion are not extensively detailed in the provided results, the general principle of base catalysis suggests that the phosphate dianion could act as a general base, deprotonating water to generate the more nucleophilic hydroxide (B78521) ion. This is a common mechanism in the hydrolysis of other phosphate esters. cardiff.ac.uk

Comparison with Nucleophilic Catalysis

It is essential to distinguish between general base catalysis and nucleophilic catalysis. In nucleophilic catalysis, the catalyst directly attacks the substrate to form a covalent intermediate, which then reacts with the final nucleophile to regenerate the catalyst and form the product. reddit.comyoutube.com In contrast, general base catalysis involves the catalyst removing a proton from the nucleophile in the transition state, without forming a covalent bond with the substrate. reddit.com

For this compound, both catalytic pathways have been considered. With imidazole, evidence for the formation of a l-(diphenylphosphinyl)imidazole intermediate has been found, indicating a nucleophilic catalysis mechanism under certain conditions. acs.org However, in other systems involving similar phosphate esters, deuterium (B1214612) kinetic solvent isotope effects have suggested a general base mechanism for imidazole-containing functional surfactants. rsc.org The distinction between these two pathways is often nuanced and can depend on the specific reaction conditions and the nature of the catalyst and substrate. reddit.com

Metal Ion Catalysis

Metal ions can significantly influence the rate of phosphoryl group transfer reactions. Their catalytic effect is generally attributed to their ability to act as Lewis acids, stabilizing negative charge development in the transition state.

Influence of Alkali Metal Ions (Li+, Na+, K+) on Reaction Rates

The hydrolysis of this compound is subject to catalysis by alkali metal ions. researchgate.net The observed catalytic activity for the reaction with ethoxide in ethanol (B145695) follows the order Li+ > Na+ > K+. researchgate.netcdnsciencepub.com This trend is consistent with the increasing charge density of the cations, leading to stronger interactions with the negatively charged transition state. The addition of alkali metal salts to the reaction mixture enhances the reaction rate, while the addition of crown ethers or cryptands, which sequester the metal ions, retards the rate. researchgate.netcdnsciencepub.com

Metal IonRelative Catalytic Activity
Li+Highest
Na+Intermediate
K+Lowest
Cs+Not explicitly stated for this compound but generally follows the trend of decreasing activity with increasing ionic radius. nih.gov

This table illustrates the general trend of catalytic activity of alkali metal ions on the hydrolysis of this compound.

Mechanisms of Metal Ion Catalysis: Electrophilicity Enhancement

The primary mechanism of metal ion catalysis in the hydrolysis of this compound is the enhancement of the electrophilicity of the phosphorus center. researchgate.netnih.govyoutube.com The metal ion coordinates to the oxygen atoms of the phosphoryl group, withdrawing electron density and making the phosphorus atom more susceptible to nucleophilic attack. This coordination also stabilizes the developing negative charge on the oxygen atoms in the transition state. researchgate.netnih.gov This stabilization of the transition state is more significant than the stabilization of the ground state reactants, leading to a lower activation energy and an increased reaction rate. researchgate.net

Micellar Effects on Catalyzed Reactions

Micelles, which are aggregates of surfactant molecules, can significantly alter the rates of chemical reactions, a phenomenon known as micellar catalysis. nih.gov For reactions involving this compound, both cationic and nonionic micelles have been shown to influence the reaction kinetics. govtsciencecollegedurg.ac.inacs.org

Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), can accelerate the hydrolysis of negatively charged phosphate esters by concentrating both the substrate and the hydroxide ion nucleophile at the micellar surface. sci-hub.seresearchgate.net However, the effect of micelles on the hydrolysis of neutral esters like this compound is more complex. Studies have shown that the reaction of this compound with fluoride (B91410) and hydroxide ions can be studied in nonionic micelles. govtsciencecollegedurg.ac.inacs.org The presence of salts can inhibit micellar catalysis by competing with the substrate for binding to the micelle. sci-hub.se The kinetic data in micellar systems are often analyzed using models that consider the distribution of reactants between the aqueous and micellar phases. unito.it The hydrophobic environment of the micellar core can also play a role in catalysis by altering the solvation of the reactants and transition state. chemrxiv.org

Biochemical Research Applications and Mechanistic Probes

Enzyme Inhibition Studies

4-Nitrophenyl diphenylphosphinate (B8688654) and related organophosphorus compounds are widely utilized as inhibitors to study the mechanism and structure of various enzymes, particularly hydrolases. The diphenylphosphinyl moiety can be transferred to a nucleophilic residue in an enzyme's active site, often leading to inactivation, while the release of the 4-nitrophenolate (B89219) anion can be monitored spectrophotometrically.

Inhibition of Protein Tyrosine Phosphatases

Protein Tyrosine Phosphatases (PTPs) are crucial regulators in cellular signaling pathways, and their activity is often assessed using generic chromogenic substrates. The most common of these is p-nitrophenyl phosphate (B84403) (pNPP), a colorless compound that, upon hydrolysis by a phosphatase, releases the yellow-colored p-nitrophenolate ion, which can be quantified by its absorbance at 405 nm. researchgate.netresearchgate.netnih.gov This assay provides a simple and effective method for measuring PTP activity. nih.gov

While pNPP is a phosphomonoester, organophosphinates like 4-Nitrophenyl diphenylphosphinate represent a different class of organophosphorus compounds. Research has been conducted on the effects of O-4-nitrophenyl diphenylphosphinate in biological systems where PTP activity is relevant. For instance, studies have explored its impact on drug metabolism in mice, while concurrently measuring PTP activity using the standard pNPP substrate to assess related cellular changes. The inhibition of PTP1B, a key enzyme in metabolic regulation, has been shown to be complex, with the observed mechanism (e.g., competitive vs. uncompetitive) sometimes depending on whether the artificial substrate pNPP or a more natural phosphopeptide substrate is used in the assay. mmsl.cz This highlights that while compounds like this compound are relevant tools in studying pathways involving PTPs, their precise inhibitory interactions can be multifaceted.

Inhibition of Xenobiotic-Degrading Hydrolases

Xenobiotic-degrading hydrolases, such as carboxylesterases and phosphotriesterases (PTEs), are enzymes that metabolize foreign compounds, including pesticides and drugs. Organophosphinates are potent inhibitors of many of these enzymes. For example, pretreatment of mice with O-4-nitrophenyl diphenylphosphinate was found to significantly increase the concentration of the local anesthetic procaine, indicating an inhibition of the carboxylesterases that normally hydrolyze it.

Conversely, some specialized hydrolases can detoxify organophosphorus compounds. Phosphotriesterases, found in various bacteria, are capable of hydrolyzing a broad range of organophosphate triesters. mmsl.cz The phosphotriesterase (Sb-PTE) from Sphingobium sp. TCM1 is unique in its ability to hydrolyze organophosphate flame retardants by cleaving any of its three different ester bonds. nih.gov Studies on this enzyme using substrates containing methyl, phenyl, and p-nitrophenyl groups reveal its versatility. The enzyme's ability to hydrolyze different ester linkages within a single substrate demonstrates a complex interplay of electronic and steric factors. nih.gov For instance, with methyl phenyl p-nitrophenyl phosphate, the enzyme preferentially hydrolyzes the phenyl or methyl ester over the p-nitrophenyl ester, depending on the stereochemistry at the phosphorus center. nih.gov

Table 1: Hydrolysis of Chiral Methyl Phenyl p-Nitrophenyl Phosphate Enantiomers by Sb-PTE Data sourced from Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1. nih.gov

EnantiomerHydrolyzed EsterProduct Percentage
(RP)-enantiomerp-Nitrophenol100%
(SP)-enantiomerPhenol92%
Methanol (B129727)8%
p-Nitrophenol0%

Stereoselectivity in Enzyme Inhibition (e.g., Acetylcholinesterase, α-Chymotrypsin)

The phosphorus atom in many organophosphinates is a chiral center, and enzymes often exhibit a high degree of stereoselectivity when interacting with these inhibitors. This means that one enantiomer (a non-superimposable mirror image) of the inhibitor can be significantly more potent than the other.

This principle has been extensively demonstrated with phosphotriesterases (PTEs). The hydrolysis of chiral organophosphorus substrates by PTEs proceeds with an inversion of stereochemistry at the phosphorus atom. mmsl.cz The PTE from Sphingobium sp. TCM1 shows remarkable stereoselectivity. With the chiral substrate methyl cyclohexyl p-nitrophenyl phosphate, the (RP)-enantiomer leads exclusively to the release of p-nitrophenol. nih.gov In contrast, the (SP)-enantiomer yields a nearly equal mixture of methanol and p-nitrophenol products. nih.gov

Stereoselectivity is also a critical factor in the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. Studies on chiral organophosphorus inhibitors of AChE, including those with a p-nitrophenyl group, show that enantiomers can have vastly different inhibitory activities. In some cases, the stereochemistry not only affects the potency (Ki value) but can also alter the fundamental mode of inhibition. For example, research on chiral morpholinium compounds containing a (4-nitrophenyl)sulfonoxy group, which is structurally related to the phosphinate, revealed that while both enantiomers of one compound were competitive inhibitors of AChE, the enantiomers of a closely related analogue acted as noncompetitive inhibitors, with a two-fold difference in potency between them. nih.gov

Competitive Inhibition Mechanisms

Enzyme inhibition can occur through various mechanisms, which are typically classified as reversible (competitive, noncompetitive, uncompetitive) or irreversible. In competitive inhibition, the inhibitor molecule resembles the substrate and competes for binding to the enzyme's active site. nih.gov

While competitive inhibition is a common mechanism, many organophosphorus compounds, including this compound, are known to act as irreversible inhibitors of serine hydrolases like acetylcholinesterase and α-chymotrypsin. researchgate.net This type of inhibition involves the formation of a stable covalent bond between the inhibitor and a crucial amino acid residue—typically a serine—in the enzyme's active site. nih.gov The diphenylphosphinyl group is transferred to the serine's hydroxyl group, effectively inactivating the enzyme. This process is often referred to as phosphylation or, in this specific case, phosphinylation.

In contrast, the interaction of organophosphinates with enzymes like phosphotriesterases (PTEs) is not one of inhibition but of enzymatic hydrolysis. mmsl.czresearchgate.net The PTE catalytic mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom of the substrate, leading to the cleavage of one of the ester bonds and detoxification of the compound. researchgate.net

The table below summarizes the different interaction mechanisms observed for organophosphorus compounds with various enzymes.

Table 2: Mechanisms of Interaction for Organophosphorus Compounds with Hydrolases

EnzymeCompound ClassPrimary MechanismDescription
AcetylcholinesteraseOrganophosphinatesIrreversible Covalent InhibitionThe phosphinyl group forms a stable covalent bond with the active site serine. researchgate.netnih.gov
α-ChymotrypsinOrganophosphinatesIrreversible Covalent InhibitionSimilar to acetylcholinesterase, involves phosphinylation of the active site serine.
Phosphotriesterase (PTE)Organophosphate TriestersEnzymatic HydrolysisThe enzyme catalyzes the cleavage of a P-O ester bond, breaking down the compound. mmsl.czresearchgate.net
Protein Tyrosine Phosphatase (PTP)Vanadyl ChelatesUncompetitive/CompetitiveThe observed mechanism can depend on the substrate used in the assay (e.g., pNPP vs. phosphopeptide). mmsl.cz

Design and Application of Fluorescent Probes Utilizing Diphenylphosphinyl Groups

The specific reactivity of the diphenylphosphinyl group has been harnessed to create highly selective fluorescent probes for detecting reactive oxygen species (ROS), which are important but often damaging molecules in biological systems.

Detection of Reactive Oxygen Species (e.g., Superoxide (B77818) Anion)

The superoxide anion (O₂˙⁻) is a primary ROS with significant roles in various physiological and pathological processes. Fluorescent probes designed for its detection often rely on a specific chemical reaction that triggers a change in fluorescence. The diphenylphosphinyl group serves as an excellent trigger for this purpose due to its selective reaction with the highly nucleophilic superoxide anion. nih.gov

The general design of these probes involves attaching a diphenylphosphinyl group to a fluorophore, "caging" it and quenching its fluorescence. nih.gov When the probe encounters a superoxide anion, the anion attacks the phosphorus center, cleaving the P-O bond and releasing the fluorophore. This uncaging event restores the fluorophore's ability to fluoresce, generating a detectable signal.

An example of such a probe is RDX , a near-infrared (NIR) probe that links a rhodamine-type fluorophore to a diphenylphosphinyl group. nih.gov In its initial state, RDX is weakly fluorescent. Upon selective reaction with superoxide, the diphenylphosphinyl group is cleaved, releasing the rhodamine fluorophore in its open-ring, highly fluorescent form. nih.gov Another probe, 3′,6′-bis(diphenylphosphinyl) fluorescein (B123965) (PF-1) , was also developed for superoxide detection, though its application was limited by poor solubility in aqueous environments. researchgate.net These examples demonstrate the utility of the diphenylphosphinyl moiety as a specific reaction site for the design of turn-on fluorescent probes for detecting superoxide in biological systems. nih.gov

Recognition Mechanisms of Fluorescent Probes with Biological Analytes

While specific documented use of this compound as a fluorescent probe for biological analytes is not prevalent in the reviewed literature, the broader class of diaryl phosphonates, to which it belongs, serves as a crucial structural motif in the design of activity-based probes (ABPs), particularly for serine proteases. nih.govresearchgate.net The recognition mechanism of these diaryl phosphonate-based probes is primarily centered on their ability to act as mechanism-based inhibitors that form a covalent bond with the active site of the target enzyme. nih.govnih.gov

The fundamental principle of recognition involves the diaryl phosphonate (B1237965) warhead, which mimics the transition state of substrate hydrolysis by the protease. nih.gov The phosphorus atom in the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue within the enzyme's active site. nih.gov This results in the formation of a stable, covalent phosphonyl-enzyme complex, effectively inactivating the enzyme. One of the phenyl groups of the diaryl phosphonate acts as a leaving group in this process. rsc.org

To function as a fluorescent probe, the diaryl phosphonate core is typically conjugated with a fluorophore. nih.gov The recognition and binding event can be designed to trigger a change in the fluorescence signal through several mechanisms:

"Turn-on" Fluorescence: In some designs, the probe is initially non-fluorescent or has its fluorescence quenched. Upon covalent modification of the target enzyme, a quencher molecule, which may be part of the leaving group, is released, leading to a significant increase in fluorescence. nih.gov

Proximity-Induced Fluorescence Change: The binding of the probe to the enzyme can alter the local environment of the attached fluorophore, leading to changes in its emission spectrum or intensity.

FRET-Based Probes: Förster Resonance Energy Transfer (FRET) pairs can be incorporated, where the binding event alters the distance or orientation between a donor and acceptor fluorophore, resulting in a detectable change in the FRET signal.

The specificity of these probes for particular biological analytes, such as different types of serine proteases, is achieved by modifying the peptide backbone attached to the phosphonate warhead. nih.govresearchgate.net These peptide sequences are designed to match the substrate specificity of the target enzyme, guiding the probe to the correct active site. rsc.org

Assessment of Simulant Behavior for Toxic Organophosphorus Compounds

The extreme toxicity of many organophosphorus (OP) compounds, such as nerve agents and pesticides, necessitates the use of less toxic simulants in laboratory research for developing detection and decontamination methods. nih.gov this compound (PNPDPP) has been evaluated as a potential simulant for this purpose.

Evaluation of this compound as a Simulant

Computational studies have been conducted to assess the efficacy of this compound (referred to as PNPDPP in some literature) as a chemical simulant for toxic organophosphorus pesticides like paraoxon (B1678428) and parathion (B1678463). nih.gov The primary criterion for a good simulant is that it should exhibit similar reaction kinetics and mechanistic pathways to the toxic compound it is meant to mimic, particularly in relevant reactions such as hydrolysis.

A key study investigated the potential energy surfaces for the alkaline hydrolysis of PNPDPP and compared them to those of paraoxon and parathion. nih.gov The rationale is that understanding the hydrolysis mechanism is crucial for developing effective decontamination strategies. The study found that the reaction profiles for the alkaline hydrolysis of all three compounds are largely similar. The reaction proceeds through the attack of a hydroxide ion at the phosphorus center, leading to the formation of a pentacoordinate intermediate. nih.gov This mechanistic similarity provides quantitative support for the use of PNPDPP as a simulant for laboratory-based studies of organophosphorus compound reactions. nih.gov

Comparison of Reaction Profiles with Pesticides (e.g., Paraoxon, Parathion)

A detailed comparison of the reaction profiles of this compound with the pesticides paraoxon and parathion reveals both similarities and subtle differences in their reactivity.

Alkaline Hydrolysis:

The hydrolysis of paraoxon and parathion results in the formation of p-nitrophenol, a chromophoric product that is often used for detection. elsevierpure.comnih.gov The hydrolysis of PNPDPP would similarly release p-nitrophenol.

Below is a table summarizing the computed free energies of activation for the alkaline hydrolysis of these compounds.

CompoundCalculated Free Energy of Activation (kcal/mol)
Paraoxon 22.8
Parathion 21.9
This compound (PNPDPP) 22.9

Table 1: Comparison of computed free energies of activation for the alkaline hydrolysis of this compound, Paraoxon, and Parathion. Data sourced from a computational study. nih.gov

Enzymatic Hydrolysis:

While direct enzymatic hydrolysis data for this compound is not as readily available, the enzymatic breakdown of paraoxon and parathion is well-studied. Enzymes like organophosphorus hydrolase (OPH) and phosphotriesterase (PTE) can effectively catalyze the hydrolysis of paraoxon and, to some extent, parathion. elsevierpure.comnih.gov Given the structural and mechanistic similarities in alkaline hydrolysis, it is plausible that PNPDPP could also serve as a substrate for these enzymes, which would further validate its use as a simulant in bioremediation and biosensor research.

The metabolism of parathion in biological systems can proceed via two main pathways: oxidative desulfuration to the more toxic paraoxon, or hydrolysis to diethyl hydrogen phosphorothionate and p-nitrophenol. nih.govnih.gov Paraoxon is then hydrolyzed to diethyl hydrogen phosphate and p-nitrophenol. nih.gov The reaction profile of a simulant should ideally mimic the key toxic metabolite, which in the case of parathion is paraoxon. The similar hydrolysis profile of PNPDPP to paraoxon supports its suitability in this context. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of the Alpha-Effect in Nucleophilic Reactivity

The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) possessing lone pair electrons. wikipedia.orgejpmr.com This phenomenon often leads to a deviation from the expected Brønsted-type relationship, where nucleophilicity correlates with basicity. wikipedia.org In the context of 4-nitrophenyl diphenylphosphinate (B8688654), a substrate for studying nucleophilic substitution at a phosphorus center, the alpha-effect is a key area of investigation.

Medium Effects on Alpha-Effect Magnitudes

The magnitude of the alpha-effect is not constant but is significantly influenced by the reaction medium. ejpmr.com The solvent can modulate the alpha-effect, causing it to increase, decrease, or even exhibit a maximum as the solvent composition changes. wikipedia.orgejpmr.com Some studies have suggested that the alpha-effect is primarily a solvation phenomenon, as it has been observed to vanish in gas-phase reactions. wikipedia.orgillinois.edu However, this is not a universally accepted explanation, as similar effects are seen across different solvent systems. wikipedia.org

In reactions involving esters like p-nitrophenyl acetate (B1210297), a model compound with similarities to 4-nitrophenyl diphenylphosphinate, the alpha-effect shows a bell-shaped profile with varying solvent compositions of DMSO-H₂O mixtures. nih.gov This indicates a complex interplay of solvent-solute interactions. The differential solvation of the nucleophile and the transition state is considered a significant contributor to the observed alpha-effect. stackexchange.com For instance, in mixtures of water with isopropyl and tert-butyl alcohols, the reaction rates of certain nucleophiles increase, while in water-ethylene (B12542467) glycol mixtures, the rates decrease. researchgate.net

Dissection of Ground-State and Transition-State Contributions to the Alpha-Effect

The origin of the alpha-effect is a subject of ongoing debate, with several theories proposed. ejpmr.com These can be broadly categorized into effects that destabilize the ground state of the nucleophile and those that stabilize the transition state of the reaction.

Ground-State Destabilization: One theory posits that repulsion between the lone pair on the alpha-atom and the nucleophilic electron pair raises the ground-state energy of the nucleophile, making it more reactive. ejpmr.comuniversiteitleiden.nl This is often associated with a higher energy of the Highest Occupied Molecular Orbital (HOMO). stackexchange.comuniversiteitleiden.nl

Transition-State Stabilization: Another prominent explanation is the stabilization of the transition state. This could occur through several mechanisms:

Stabilization of Partial Positive Charge: As the nucleophile attacks the substrate and its lone pair moves away, a partial positive charge develops, which can be stabilized by the adjacent lone pair. wikipedia.orgejpmr.com

Radical Character: The transition state may possess some free radical character, which is stabilized by the alpha-lone pair. ejpmr.com

Advanced Bond Formation: The transition state might involve more advanced bond formation between the nucleophile and the substrate. ejpmr.com

Pauli Repulsion and Orbital Overlap: Recent computational studies suggest that alpha-nucleophiles with a small HOMO lobe on the nucleophilic center experience reduced Pauli repulsion with the substrate. wikipedia.orguniversiteitleiden.nl This, combined with a high HOMO energy level, allows for effective orbital overlap despite the smaller lobe, leading to enhanced reactivity. wikipedia.org

Calorimetric and kinetic studies on the reaction of p-nitrophenyl acetate with an alpha-nucleophile have allowed for the dissection of these contributions. nih.gov In DMSO-H₂O mixtures (0-50 mol% DMSO), the desolvation of the alpha-nucleophile is the primary driver for the increasing alpha-effect. nih.gov However, at higher DMSO concentrations (50-90 mol% DMSO), a more complex interplay of factors, potentially including non-synchronous desolvation and bond formation, leads to the observed bell-shaped profile. nih.gov

Structure-Reactivity Relationships in Phosphinate Chemistry

The reactivity of phosphinate esters like this compound is intricately linked to their molecular structure. Both electronic and steric factors associated with substituents on the phosphorus atom play a crucial role in determining reaction kinetics and mechanisms.

Influence of Substituents on Reaction Kinetics and Mechanisms

Substituents can significantly alter the electrophilicity of the phosphorus center and the stability of intermediates and transition states.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom generally increase the reaction rate by making the phosphorus center more susceptible to nucleophilic attack. nih.govsapub.org Conversely, electron-donating groups tend to slow down the reaction. mdpi.com For instance, in the aminolysis of aryl ethyl chlorophosphates, the presence of a p-chloro substituent in the phenolate (B1203915) group leads to faster reaction rates due to the increased positive charge on the phosphorus atom. sapub.org The Hammett equation is a valuable tool for quantifying these electronic effects, where the reaction constant (ρ) indicates the sensitivity of the reaction to substituent changes. scispace.com

Leaving Group Effects: The nature of the leaving group is also a critical determinant of reactivity. In the hydrolysis of phosphonate (B1237965) esters, the reaction rate is highly dependent on the leaving group. mdpi.com For this compound, the p-nitrophenoxy group is a good leaving group, facilitating nucleophilic substitution.

Steric Effects on Reactivity at the Phosphorus Center

The steric environment around the phosphorus atom is a major factor controlling the rate of nucleophilic attack.

Steric Hindrance: Increasing the steric bulk of the substituents on the phosphorus atom generally decreases the reaction rate. nih.govnih.gov This is due to the increased difficulty for the nucleophile to approach the reaction center. For example, the alkaline hydrolysis of ethyl phosphinates shows a significant decrease in reaction rate as the size of the alkyl groups increases from diethyl to di-tert-butyl. nih.gov Similarly, in the synthesis of phosphonates, increasing the size of alkyl groups in the phosphites leads to a decrease in product yield. rsc.org

Ring Strain: In cyclic phosphinates, ring strain can influence reactivity, though its effect can be complex and is often studied in conjunction with other factors. acs.org

The interplay between steric and electronic effects can be complex. In some cases, severe steric hindrance can even alter the reaction mechanism. sapub.org

Unraveling Complex Multi-Step Reaction Mechanisms

The reactions of organophosphorus compounds, including this compound, often proceed through multi-step mechanisms. libretexts.orgstudysmarter.co.uk These can involve the formation of intermediates and multiple transition states. libretexts.orgunizin.org

A common mechanistic pathway for nucleophilic substitution at a phosphorus center is a stepwise process involving a pentacoordinate intermediate. sapub.org The reaction can be initiated by the nucleophilic attack on the phosphorus atom, leading to the formation of a trigonal bipyramidal intermediate. This is followed by the expulsion of the leaving group in a rate-limiting step. sapub.org

However, concerted mechanisms, where bond formation and bond breaking occur simultaneously in a single transition state, are also possible. sapub.orgscispace.com The specific mechanism can be influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts. scispace.com

Distinguishing between these mechanisms often requires a combination of kinetic studies, linear free energy relationships (LFER), and deuterium (B1214612) kinetic isotope effects (DKIEs). sapub.orgscispace.com For example, a stepwise mechanism is often supported by a positive cross-interaction constant (ρXY) and secondary inverse DKIEs. sapub.org The energy profile of a multi-step reaction will show a peak for each step, with the highest activation energy corresponding to the rate-determining step. unizin.orgyoutube.com

In some cases, reactions can proceed through more complex pathways, such as elimination-addition mechanisms involving highly reactive intermediates like metaphosphate. frontiersin.org The study of these intricate reaction pathways is crucial for a comprehensive understanding of the chemical behavior of phosphinates.

Development of Novel Spectroscopic and Analytical Techniques for Mechanistic Elucidation

The elucidation of complex reaction mechanisms involving organophosphates like this compound (NPDPP) relies heavily on sophisticated analytical and spectroscopic techniques. Modern advancements in these methodologies allow researchers to probe reaction pathways, identify transient intermediates, and characterize final products with high sensitivity and specificity. The development of these techniques is crucial for a deeper understanding of the compound's reactivity, particularly in processes such as hydrolysis and enzyme-catalyzed cleavage.

A variety of spectroscopic methods, including UV-visible (UV-Vis), Fourier-transform infrared (FTIR), Nuclear Magnetic Resonance (NMR), and particularly mass spectrometry (MS), are instrumental in these investigations. researchgate.netcwejournal.orgresearchgate.net Among these, mass spectrometry and NMR spectroscopy have emerged as advanced and powerful tools for the detailed analysis of organophosphate reactions. researchgate.netcwejournal.org

Mass Spectrometry in Mechanistic Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for identifying reaction products and transient intermediates due to its exceptional sensitivity and specificity. auburn.edu Techniques such as electrospray ionization (ESI) coupled with high-resolution mass analyzers like quadrupole time-of-flight (QTOF) have become indispensable. nih.gov ESI-MS is adept at analyzing a wide range of analytes, from small molecules to large biopolymers, by converting them into gas-phase ions that can be separated based on their mass-to-charge ratio (m/z). auburn.eduresearchgate.net

For mechanistic studies of this compound, MS can be used to:

Identify Adducts and Metabolites: In biological systems, the diphenylphosphinate moiety can form adducts with proteins, most notably at the active site serine of enzymes like cholinesterases. MS can identify these modified proteins by detecting the characteristic mass shift caused by the adduction of the diphenylphosphinyl group after the 4-nitrophenol (B140041) leaving group has been expelled. nih.gov

Characterize Intermediates: Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. researchgate.net By selecting a specific ion (e.g., the molecular ion of an intermediate) and subjecting it to collision-activated dissociation (CAD), researchers can generate a fragmentation pattern. researchgate.net This "fingerprint" provides critical data to rationalize fragmentation routes and confirm the structure of transient species that are otherwise difficult to isolate. researchgate.net

Improve Sensitivity: Advanced MS platforms, such as triple quadrupole mass spectrometers, can be optimized for specific compounds to enhance sensitivity, allowing for the detection of trace-level products and intermediates. thermofisher.com

The table below illustrates how mass spectrometry can be used to identify key structural components of this compound during a reaction.

Table 1: Key Molecular Fragments of this compound and Their Significance in Mass Spectrometry Analysis

Component/FragmentChemical FormulaNominal Mass (Da)Significance in Mechanistic Studies
4-Nitrophenolate (B89219) (leaving group)C₆H₄NO₃⁻138Detection confirms the cleavage of the P-O-aryl bond, often monitored to determine reaction kinetics.
Diphenylphosphinate Moiety(C₆H₅)₂PO₂⁻217This is the reactive moiety that can form adducts with nucleophiles (e.g., water, amino acid residues). Its detection as a product or an adduct is key to understanding the reaction pathway.
Diphenylphosphinic Acid(C₆H₅)₂PO₂H218The final product of complete hydrolysis. Its identification confirms the overall reaction stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another vital technique for elucidating reaction mechanisms, offering detailed structural information about molecules in solution. cwejournal.org For organophosphorus compounds, ³¹P NMR spectroscopy is exceptionally informative. unibo.it

Key applications of NMR in studying this compound reactions include:

³¹P NMR for Monitoring Reactions: The phosphorus atom is at the chemical core of NPDPP, and its magnetic environment is highly sensitive to changes in its bonding and coordination number. unibo.it ³¹P NMR allows for the direct observation of the reactant, any phosphorus-containing intermediates, and the final product in a single spectrum. This makes it possible to monitor reaction progress in real time and to characterize the structure of transient species that might feature different coordination states of phosphorus. unibo.it

Multi-nuclear NMR for Complete Structural Elucidation: While ³¹P NMR focuses on the phosphorus center, other NMR-active nuclei like ¹H, ¹³C, and ¹⁵N provide complementary information. cwejournal.org ¹H and ¹³C NMR are used to characterize the phenyl groups and the nitrophenyl leaving group, confirming structural changes throughout the reaction. The combination of these techniques allows for the unambiguous identification of all species in the reaction mixture. researchgate.net

Table 2: Application of NMR Techniques for Mechanistic Elucidation of NPDPP Reactions

NMR TechniqueNucleus ProbedInformation Gained
³¹P NMR³¹PDirect observation of changes at the phosphorus center. Identification of reactants, intermediates, and products based on unique chemical shifts. Used to study reaction kinetics and enzyme degradation pathways. cwejournal.orgunibo.it
¹H NMR¹HCharacterization of aromatic protons on the diphenyl and nitrophenyl rings. Can monitor the release of the 4-nitrophenol leaving group.
¹³C NMR¹³CProvides detailed structural information on the carbon skeleton of the entire molecule and its degradation products. cwejournal.org

UV-Visible and FTIR Spectroscopy

While MS and NMR provide detailed structural data, other spectroscopic techniques are valuable for kinetic analysis and functional group identification.

UV-Visible Spectroscopy: The hydrolysis of this compound releases the 4-nitrophenolate ion, which is a strong chromophore with a distinct absorbance maximum around 400 nm. rsc.org This property allows for a straightforward and continuous monitoring of the reaction rate by measuring the increase in absorbance of the 4-nitrophenolate product over time. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify specific functional groups present in the reacting molecules. nih.gov For NPDPP, key vibrational bands include those for the P=O, P-O-C, and C-O-C bonds. nih.gov Changes in the position and intensity of these bands during a reaction can provide evidence for bond cleavage and formation, complementing the data obtained from other techniques. researchgate.net

By integrating data from these advanced spectroscopic and analytical methods, researchers can construct a comprehensive picture of the reaction mechanisms of this compound, from the initial bond-breaking events to the formation of stable final products.

Concluding Remarks and Broader Scientific Impact

Summary of Key Academic Contributions and Mechanistic Understanding

The study of 4-nitrophenyl diphenylphosphinate (B8688654) has provided significant contributions to the understanding of phosphoryl transfer reactions, a fundamental class of reactions in biology. nih.gov Research on this compound and related structures, such as p-nitrophenyl phosphate (B84403) (pNPP), has been instrumental in elucidating the nature of the transition states in these reactions. nih.govresearchgate.net Kinetic isotope effect (KIE) studies, for instance, have been employed to probe the changes in bonding at the transition state, providing detailed insights into the reaction mechanism. nih.gov These investigations have helped to build a more coherent picture of the factors governing the rates and mechanisms of phosphoryl transfer, which are notoriously slow in the absence of enzymatic catalysis. nih.govresearchgate.net

The electrophilicity of the phosphorus atom in phosphate esters is a key factor in these reactions, and it is often enhanced in biological systems by the coordination of metal ions like Mg2+ to the non-bridging phosphoryl oxygens. libretexts.org This interaction stabilizes the negative charge on the oxygen atoms, thereby increasing the phosphorus-oxygen bond's dipole moment and making the phosphorus atom more susceptible to nucleophilic attack. libretexts.org The general mechanism for phosphoryl transfer involves a nucleophilic attack on the phosphorus atom, proceeding through a trigonal bipyramidal transition state in an SN2-like manner. libretexts.org

Significance of 4-Nitrophenyl Diphenylphosphinate in Advancing Phosphoryl Transfer Chemistry

This compound serves as a valuable model compound for investigating the intricate mechanisms of phosphoryl transfer, which are central to numerous biological processes, including signal transduction, energy metabolism, and nucleic acid chemistry. nih.govresearchgate.net The predictable and observable nature of its reactions allows researchers to systematically study the effects of leaving group ability, nucleophile strength, and solvent environment on reaction rates and pathways.

The use of compounds with a p-nitrophenyl leaving group is particularly advantageous due to the ease of monitoring the reaction progress spectrophotometrically by detecting the release of the p-nitrophenolate anion. This has made compounds like this compound and p-nitrophenyl phosphate standard tools in enzymology and mechanistic organic chemistry for decades. nih.gov The wealth of data generated from studies on these molecules has been crucial in developing and refining our understanding of the fundamental principles that govern enzyme-catalyzed phosphoryl transfer, a process that can accelerate reaction rates by many orders of magnitude. nih.govresearchgate.net

Identified Knowledge Gaps and Avenues for Future Research

Despite significant progress, several knowledge gaps remain in the field of phosphoryl transfer chemistry. A complete and universally accepted picture of the transition state for all types of phosphoryl transfer reactions is still under development. nih.govresearchgate.net The precise roles of enzymatic functional groups in transition state stabilization and the exact mechanisms by which enzymes achieve their remarkable catalytic power are areas of ongoing investigation. nih.gov

Future research will likely focus on several key areas:

Advanced Computational Studies: The application of more sophisticated computational methods will allow for a more detailed and accurate modeling of the transition states and reaction pathways for phosphoryl transfer reactions, both in solution and within enzyme active sites.

Time-Resolved Crystallography and Spectroscopy: These techniques have the potential to capture fleeting intermediates and transition states in enzyme-catalyzed reactions, providing direct structural evidence for proposed mechanisms.

Development of Novel Probes: The synthesis of new chemical probes, inspired by compounds like this compound, will enable the investigation of more complex biological systems and provide deeper insights into the regulation of phosphoryl transfer processes in vivo.

Engineering Artificial Enzymes: A deeper mechanistic understanding will facilitate the design and creation of artificial enzymes capable of catalyzing specific phosphoryl transfer reactions, with potential applications in biotechnology and synthetic chemistry.

By addressing these and other questions, the scientific community will continue to build upon the foundational knowledge gained from the study of model compounds like this compound, further unraveling the complexities of one of life's most essential chemical reactions.

Q & A

Basic: What are the primary biochemical applications of 4-nitrophenyl diphenylphosphinate in enzymatic assays?

This compound and its analogs (e.g., 4-nitrophenyl phosphate, 4-NPP) are widely used as chromogenic substrates for phosphatases, particularly alkaline phosphatase. Hydrolysis of the phosphate ester bond releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm. Assays typically employ Tris or carbonate buffers (pH 9.8) with Mg²⁺ as a cofactor to optimize enzymatic activity . Methodological validation includes monitoring reaction linearity over time and ensuring minimal free 4-nitrophenol in the substrate (<0.07%) to avoid background interference .

Basic: What spectroscopic and structural characterization methods are recommended for verifying this compound derivatives?

Standard characterization involves:

  • NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm molecular structure and purity. For example, ³¹P NMR shifts in diphenylphosphinate derivatives typically range between δ +20 to +30 ppm, depending on substituents .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., P—O···H—N interactions with bond lengths of 2.752–2.816 Å) and confirms stereochemistry in crystalline forms .
  • IR spectroscopy : Peaks near 1250–1280 cm⁻¹ indicate P=O stretching vibrations .

Advanced: How can reaction yields be optimized in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) using propynyl diphenylphosphinate derivatives?

Key parameters include:

  • Catalyst system : 3 mol% CuSO₄·5H₂O with 5 mol% sodium ascorbate in a tert-BuOH/H₂O (4:1) solvent mixture achieves >90% yield for triazolylphosphinate derivatives.
  • Temperature and time : 60°C for 10 min balances reactivity and side-product formation.
  • Azide selection : Electron-deficient aryl azides (e.g., 4-fluorobenzyl azide) enhance reactivity due to reduced steric hindrance and favorable electronic effects .

Advanced: How do structural variations in diphenylphosphinate derivatives influence their reactivity in peptide coupling?

Comparative studies with pentafluorophenyl diphenylphosphinate (FDPP) reveal:

  • Electron-withdrawing groups : Fluorine substituents increase electrophilicity, accelerating carbodiimide-free peptide bond formation.
  • Steric effects : Bulky aryl groups (e.g., 2-fluorophenyl) reduce coupling efficiency by hindering nucleophilic attack.
  • Mechanistic divergence : Unlike FDPP, 4-nitrophenyl derivatives may favor stepwise activation via phosphinate intermediates rather than direct acylium ion formation .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Protect from light at +2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can discrepancies in phosphatase activity data using 4-NPP be resolved?

Common pitfalls and solutions:

  • Substrate purity : Ensure enzymatic-grade 4-NPP with ≤6% water content to avoid assay variability .
  • Interference : Pre-treat samples with chelators (e.g., EDTA) to inhibit metal-dependent phosphatases.
  • pH optimization : Adjust buffer pH to match the enzyme’s natural milieu (e.g., pH 4.25 for β-N-acetylglucosaminidase) .

Advanced: What are the limitations of 4-nitrophenyl phosphate in high-sensitivity phosphatase assays?

  • Detection limit : 4-NPP’s molar absorptivity (ε = 18,300 M⁻¹cm⁻¹ at 405 nm) restricts sensitivity compared to fluorogenic substrates (e.g., methylumbelliferyl phosphate).
  • Non-specific hydrolysis : Acidic phosphatases may hydrolyze 4-NPP at suboptimal pH, requiring rigorous pH control .
  • Alternative substrates : Emerging substrates like 6,8-difluoro-4-methylumbelliferyl phosphate offer lower background noise for single-molecule assays .

Advanced: How do hydrogen-bonding interactions in diphenylphosphinate salts affect their catalytic activity?

X-ray crystallography of ammonium diphenylphosphinate monohydrate reveals:

  • P—O···H—N bonds : Stabilize the phosphinate anion via interactions with NH₄⁺ (bond lengths: 2.752–2.816 Å).
  • Charge delocalization : The O—P—O framework disperses negative charge, enhancing solubility in polar aprotic solvents like DMF .

Basic: How is this compound synthesized, and what are common impurities?

A typical synthesis involves:

Esterification : React diphenylphosphinic acid with 4-nitrophenol using DCC/DMAP in anhydrous THF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phenol and DCU byproducts.

Quality control : HPLC purity ≥99% with ≤0.07% free 4-nitrophenol .

Advanced: What strategies improve the stability of 4-nitrophenyl phosphate in long-term enzymatic studies?

  • Lyophilization : Store 4-NPP as a lyophilized powder at -20°C to prevent hydrolysis.
  • Buffered solutions : Prepare fresh solutions in Tris or carbonate buffers (pH 9.8) with 0.01% NaN₃ to inhibit microbial growth .

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